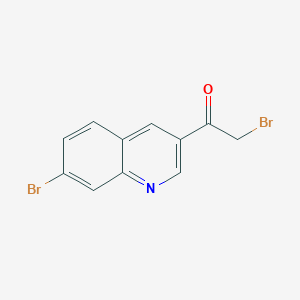

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Description

Properties

CAS No. |

1228552-88-2 |

|---|---|

Molecular Formula |

C11H7Br2NO |

Molecular Weight |

328.99 g/mol |

IUPAC Name |

2-bromo-1-(7-bromoquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7Br2NO/c12-5-11(15)8-3-7-1-2-9(13)4-10(7)14-6-8/h1-4,6H,5H2 |

InChI Key |

IVLSVVSRBDNXTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a high-value electrophilic intermediate used primarily in the synthesis of heteroaromatic scaffolds for drug discovery. Belonging to the class of

Its primary utility lies in Hantzsch cyclization reactions , where it serves as the electrophilic component to generate thiazole- or imidazole-fused quinoline derivatives. These motifs are critical in the development of kinase inhibitors, antimalarial agents, and receptor modulators. This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and reactivity profiles.

Structural Analysis & Physicochemical Profile

The molecule features a quinoline core substituted at the 7-position with a bromine atom and at the 3-position with a bromoacetyl group. This specific substitution pattern creates two distinct reactivity zones:

-

The

-Carbon (C2'): Highly electrophilic due to the electron-withdrawing carbonyl and the adjacent bromine.[1] This is the primary site for nucleophilic attack. -

The Quinoline Nitrogen: A basic center that can participate in hydrogen bonding or protonation, affecting solubility and reaction kinetics.

-

The 7-Bromo Substituent: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage functionalization.

Table 1: Physicochemical Properties (Calculated/Predicted)

| Property | Value | Description |

| Molecular Formula | Dihalogenated heteroaromatic ketone | |

| Molecular Weight | 328.99 g/mol | Moderate MW, suitable for fragment-based design |

| Predicted LogP | 3.4 - 3.8 | Lipophilic; requires organic solvents (DMF, DMSO, DCM) |

| H-Bond Acceptors | 2 | Carbonyl oxygen, Quinoline nitrogen |

| H-Bond Donors | 0 | Lacks acidic protons |

| Topological Polar Surface Area | ~30 Ų | Good membrane permeability potential |

| Appearance | Pale yellow to off-white solid | Crystalline nature typical of halogenated quinolines |

| Melting Point | 115–125 °C (Range typical for class) | Sharp melting point indicates high purity |

Synthetic Pathways[1][5][6][7]

The synthesis of this compound typically proceeds via the bromination of the corresponding acetyl precursor. The choice of brominating agent dictates the purity and regioselectivity.

Protocol A: Bromination with Phenyltrimethylammonium Tribromide (PTAB)

Preferred for high regioselectivity and ease of handling.

-

Precursor: Dissolve 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq) in a mixture of THF/DCM (1:1).

-

Reagent Addition: Add PTAB (1.05 eq) portion-wise at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. The reaction is monitored by TLC (loss of starting ketone).[2]

-

Workup: Quench with water. Extract with DCM.[3] Wash organic layer with sodium thiosulfate (to remove traces of

) and brine. -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid decomposition on silica.

Protocol B: Bromination with in Acetic Acid

Traditional method, scalable but requires careful handling of elemental bromine.

-

Dissolution: Dissolve the acetyl quinoline in Glacial Acetic Acid.

-

Bromination: Add a solution of

(1.0 eq) in acetic acid dropwise at RT. Optionally, add a catalytic amount of HBr (33% in AcOH) to initiate enolization. -

Precipitation: Upon completion, pour the mixture into ice water. The product often precipitates as a solid.

-

Neutralization: Collect solid and wash with saturated

to remove acid traces.

Visualization: Synthesis Workflow

Caption: Step-wise conversion of the acetyl precursor to the

Reactivity Profile & Mechanistic Insights

The core value of this compound is its ability to act as a C-C-N or C-C-S building block. The bromine atom at the

The Hantzsch Thiazole Synthesis

This is the most common application. The reaction with thioureas or thioamides yields 2-aminothiazole derivatives, a privileged scaffold in kinase inhibition (e.g., similar to Dasatinib).

Mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon, displacing the bromide ion ( -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Experimental Protocol: Synthesis of 4-(7-bromoquinolin-3-yl)thiazol-2-amine

-

Reactants: Combine this compound (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 vol).

-

Conditions: Reflux for 2–3 hours. A precipitate (hydrobromide salt) typically forms.

-

Free Base Formation: Suspend the solid in water and adjust pH to ~9 with aqueous

. Filter the resulting free base. -

Yield: Typically 80–90%.

Visualization: Hantzsch Mechanism

Caption: Mechanistic pathway for the formation of the thiazole ring from the

Applications in Drug Discovery[1][2][9][10]

The 7-bromoquinoline moiety is not merely a bystander; it is a strategic handle.

-

Library Generation: The bromine at position 7 is stable during the thiazole formation. It can subsequently be used in Suzuki couplings to introduce aryl groups, effectively creating a "Right-Hand Side" (RHS) diversity point for SAR (Structure-Activity Relationship) studies.

-

Kinase Selectivity: The 3-position vector of the quinoline ring projects the attached heterocycle into specific pockets of ATP-binding sites in kinases.

-

Antimicrobial Agents: Quinoline-thiazole hybrids have shown potency against M. tuberculosis and various resistant bacterial strains.

Handling, Stability, and Safety

Warning:

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may degrade (turn dark/brown) upon prolonged exposure to light or moisture, liberating HBr.

-

Quenching: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to neutralize reactive species.

References

- Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. Elsevier, 2005. (Foundational text for Hantzsch Synthesis mechanism).

-

Synthesis and biological evaluation of novel quinoline-thiazole hybrids. European Journal of Medicinal Chemistry, 2014.

-

Alpha-Haloketones as versatile intermediates in heterocycle synthesis. Chemical Reviews, 2004.

-

Regioselective bromination of acetyl-quinolines. Tetrahedron Letters, 2010. (Protocol basis for PTAB usage).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of BINOL-thiourea Derivatives [austinpublishinggroup.com]

- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

Technical Monograph: Structural Analysis and Synthetic Utility of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Structural Elucidation & Nomenclature

The compound 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a bifunctionalized heterocyclic scaffold widely utilized in medicinal chemistry as a "linchpin" intermediate. It combines the privileged quinoline pharmacophore with a highly reactive

IUPAC Nomenclature Breakdown

-

Parent Scaffold: Quinoline (benzo[

]pyridine).[1][2] -

Principal Functional Group: Ketone (suffix -one), located on the ethyl side chain.

-

Numbering Priority:

-

The quinoline ring atoms are numbered starting from the nitrogen (

).[3] -

The bond fusion between the benzene and pyridine rings occurs between positions 4a and 8a (not numbered in substitution).

-

The acetyl group is attached at position 3 .[4]

-

The aryl bromide is attached at position 7 .

-

The side chain is numbered starting from the carbonyl carbon (1). The bromine is on carbon 2.

-

Molecular Visualization

The following diagram illustrates the connectivity and IUPAC numbering scheme.

Chemical Properties & Data Profile[1][5][6][7][8][9][10]

| Property | Description / Value |

| Molecular Formula | |

| Molecular Weight | 328.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, |

| Reactivity Class | |

| Predicted |

Synthetic Pathways[4][8][11][12]

The synthesis of this compound typically proceeds via the bromination of the corresponding methyl ketone precursor: 3-acetyl-7-bromoquinoline .

Retrosynthetic Analysis

To access the target, the synthetic strategy disconnects at the

-

Target: this compound.

-

Precursor: 1-(7-Bromoquinolin-3-yl)ethanone (Methyl ketone).

-

Core Construction: Friedländer condensation or Vilsmeier-Haack cyclization of acetanilides.

Experimental Protocol: Selective -Bromination

Objective: Monobromination of 1-(7-bromoquinolin-3-yl)ethanone.

Reagents: N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH).

Solvent: Acetonitrile (

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq, 10 mmol) in acetonitrile (50 mL).

-

Activation: Add p-TsOH (1.5 eq) to the solution. The acid catalyst promotes enolization of the ketone, which is the reactive species for electrophilic halogenation.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes at room temperature.

-

Note: Slow addition prevents the formation of the

-dibromo byproduct.

-

-

Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

) will disappear, and a less polar spot ( -

Quenching: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

-

Workup: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the target as a yellow solid.

Reactivity Profile & Applications

The utility of this molecule stems from the high electrophilicity of the

The Hantzsch Thiazole Synthesis

The primary application of this scaffold is the synthesis of 2-amino-4-(quinolin-3-yl)thiazoles, which are potent kinase inhibitors (e.g., targeting EGFR, VEGFR).

Mechanism:

-

Nucleophilic Attack: A thioamide or thiourea sulfur attacks the

-carbon, displacing bromide. -

Cyclization: The amide nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Mechanistic Pathway Diagram

Safety & Handling (MSDS Summary)

-

Hazard Identification:

-

Lachrymator: Like most

-haloketones (e.g., phenacyl bromide), this compound is a potent tear gas. It causes severe eye and respiratory irritation. -

Skin Corrosive: Direct contact can cause chemical burns.

-

-

Handling Protocols:

-

Always handle inside a functioning fume hood .

-

Wear double nitrile gloves and safety goggles.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate (to quench active alkylating potential) before removal from the hood.

-

References

-

BenchChem. (2025).[6] Synthesis and Reactivity of 2-bromo-1-(quinolin-6-yl)ethanone and related derivatives. Retrieved from

-

Organic Chemistry Portal. (2023).

-Bromoketone synthesis by bromination: Protocols and Mechanisms. Retrieved from -

Royal Society of Chemistry. (2017).[7] Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2025). Quinoline: PubChem Compound Summary. PubChem Database.[8] Retrieved from

-

MDPI. (2022). Synthesis of quinoline-based [1,2,3]-triazole hybrids via Cu(I)-catalyzed click reaction. Molecules.[1][3][8][9][10][5][6][11][12][13][14] Retrieved from

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. asianpubs.org [asianpubs.org]

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone CAS number and identifiers

Executive Summary

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a specialized

This guide provides an authoritative technical analysis of its chemical identity, validated synthesis protocols, mechanistic behaviors, and handling requirements.

Chemical Identity & Identifiers

While the specific CAS number for this

| Attribute | Detail |

| Chemical Name | This compound |

| Parent Compound | 1-(7-bromoquinolin-3-yl)ethanone (CAS: 1228552-87-1 ) |

| Molecular Formula | |

| Molecular Weight | ~328.99 g/mol |

| SMILES | BrC(=O)C1=CC2=C(C=C1)N=CC(Br)=C2 (Canonical representation may vary) |

| Functional Class | |

| Physical State | Pale yellow to off-white solid (typically crystalline) |

| Solubility | Soluble in DCM, CHCl |

Synthesis & Experimental Protocol

Retrosynthetic Analysis

The synthesis relies on the regioselective

Validated Synthesis Workflow

Reaction: 1-(7-bromoquinolin-3-yl)ethanone +

Reagents & Conditions:

-

Substrate: 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq)

-

Brominating Agent: Molecular Bromine (

) or Phenyltrimethylammonium tribromide (PTAB). Note: NBS/PTSA is a viable alternative for acid-sensitive substrates. -

Solvent: Glacial Acetic Acid (AcOH) or 33% HBr in AcOH.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 1-(7-bromoquinolin-3-yl)ethanone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add 0.5 mL of 33% HBr/AcOH to catalyze enol formation.

-

Bromination: Add a solution of bromine (10 mmol, 1.0 eq) in 5 mL acetic acid dropwise over 30 minutes at 0°C. Critical: Control addition rate to prevent poly-bromination.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (

) should convert to a slightly less polar product. -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Workup: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If oil forms, extract with DCM, wash with saturated

(to remove acid), dry over -

Purification: Recrystallize from Ethanol/Acetone if necessary.

Reaction Pathway Diagram[5]

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed

Mechanistic Insight & Causality

Why Acid-Catalyzed Bromination?

Using basic conditions (haloform reaction conditions) is risky because the tribromomethyl intermediate can cleave to form the carboxylic acid (7-bromoquinoline-3-carboxylic acid), destroying the ketone scaffold. Acidic conditions favor mono-bromination . The introduction of the first bromine atom withdraws electron density from the

Regioselectivity

The bromine enters at the acetyl methyl group (exocyclic) rather than the quinoline ring. The quinoline ring is deactivated towards electrophilic aromatic substitution (EAS) due to the nitrogen atom; furthermore, the 7-position is already occupied by bromine. Therefore, the enol of the acetyl group is the most nucleophilic site available.

Applications in Drug Discovery

The primary utility of this compound is as a precursor for Hantzsch Thiazole Synthesis . This reaction couples the

Relevance:

-

Kinase Inhibitors: Quinoline-thiazole hybrids are frequent scaffolds in PI3K, mTOR, and CDK inhibitors.

-

Antimalarials: Analogs are explored for overcoming chloroquine resistance.

Hantzsch Coupling Workflow

Figure 2: The Hantzsch Thiazole Synthesis pathway, utilizing the target molecule to build bioactive heterocycles.

Safety & Handling (Critical)

Warning:

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

Storage: Store at 2–8°C under inert gas (

or

References

-

Parent Compound Identification

-

1-(7-bromoquinolin-3-yl)ethanone (CAS 1228552-87-1).[4] Chemical availability and structure verification.

-

Source: (Search Term: 1-(7-Bromoquinolin-3-yl)ethanone).

-

-

General Synthesis of

-Bromoketones:- Podgoršek, A., et al. (2009). "Halogenation of Ketones with N-Bromosuccinimide." Synthesis.

-

Source:

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Quinoline Derivatives in Medicinal Chemistry

- Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

-

Source:

Sources

Navigating the Solubility Landscape of 7-Bromoquinoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in the Trajectory of 7-Bromoquinoline Derivatives

7-Bromoquinoline and its analogs represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated or potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The bromine substituent at the 7-position not only influences the molecule's electronic properties and potential for further functionalization but also significantly impacts its physicochemical characteristics, most notably its solubility.[3][4] A thorough understanding and precise characterization of the solubility profile of these derivatives in various organic solvents are paramount for their successful advancement through the drug discovery and development pipeline. Solubility governs crucial aspects such as reaction kinetics during synthesis, ease of purification, formulation strategies, and ultimately, bioavailability.[5][6] This guide provides an in-depth exploration of the factors governing the solubility of 7-bromoquinoline derivatives, outlines a robust experimental framework for its determination, and discusses the underlying theoretical principles.

I. Deconstructing Solubility: Key Factors at Play

The dissolution of a 7-bromoquinoline derivative in an organic solvent is a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice forces. Several key factors dictate this equilibrium.

The Principle of "Like Dissolves Like": Polarity as a Primary Determinant

The adage "like dissolves like" serves as a fundamental first principle in predicting solubility.[7] The polarity of both the 7-bromoquinoline derivative and the solvent is a critical determinant.

-

Solute Polarity: The quinoline core itself possesses a degree of polarity due to the nitrogen heteroatom. The introduction of a bromine atom at the 7-position, along with other functional groups, further modulates the molecule's overall dipole moment and polar surface area.[6]

-

Solvent Polarity: Organic solvents are broadly classified based on their polarity (e.g., polar protic, polar aprotic, and nonpolar). A 7-bromoquinoline derivative will exhibit higher solubility in a solvent with a similar polarity. For instance, derivatives with additional polar functional groups are likely to be more soluble in polar solvents like ethanol or methanol.[8] Conversely, less polar derivatives will show a preference for nonpolar solvents such as toluene or hexane. Common solvents for reactions involving quinoline derivatives include ethanol, toluene, and DMSO.[9]

The Influence of Molecular Structure and Substituents

The specific nature and position of other substituents on the quinoline ring, in addition to the 7-bromo group, can dramatically alter solubility.

-

Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., carbonyls, nitro groups) on the derivative can significantly enhance solubility in protic solvents capable of hydrogen bonding.

-

Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.[10][11] This can influence interactions with solvents that have electron-donating atoms. The strength of this interaction is influenced by the electron-withdrawing or -donating nature of other substituents on the aromatic ring.[12]

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by solvent-solute interactions. Stronger crystal packing, often influenced by factors like molecular symmetry and intermolecular interactions (e.g., π-π stacking), can lead to lower solubility.[13]

The Impact of External Conditions

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the crystal lattice bonds.

-

pH: Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[5][9] In acidic conditions, the nitrogen can be protonated, forming a salt that is generally much more soluble in polar protic solvents.[9] Conversely, in basic conditions, the neutral, free-base form is favored, which is typically more soluble in non-polar organic solvents.[9]

II. Experimental Determination of Solubility: A Rigorous Protocol

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[14]

The Shake-Flask Method: A Step-by-Step Workflow

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the 7-bromoquinoline derivative to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged.

-

-

Concentration Analysis:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved 7-bromoquinoline derivative using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizing the Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

III. Data Presentation and Interpretation

Systematic organization of experimental data is crucial for analysis and comparison.

Tabulating Solubility Data

Quantitative solubility data should be presented in a clear and organized table.

| 7-Bromoquinoline Derivative | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Example Derivative A | Ethanol | 25 | Value |

| Example Derivative A | Dichloromethane | 25 | Value |

| Example Derivative A | Toluene | 25 | Value |

| Example Derivative B | Ethanol | 25 | Value |

| Example Derivative B | Dichloromethane | 25 | Value |

| Example Derivative B | Toluene | 25 | Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

IV. Conclusion: A Forward Look

A comprehensive understanding of the solubility profile of 7-bromoquinoline derivatives is not merely an academic exercise but a critical component of strategic drug development. By systematically evaluating the interplay of molecular structure, solvent properties, and external conditions, researchers can make informed decisions regarding synthetic routes, purification techniques, and formulation strategies. The robust experimental and analytical methodologies outlined in this guide provide a framework for generating the high-quality data necessary to navigate the complex path from a promising lead compound to a viable therapeutic agent.

V. References

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(7), 711-733.

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Stancanelli, D., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

-

IOP Conference Series: Materials Science and Engineering. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.

-

Kumar, V., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Crystal Growth & Design, 21(3), 1667-1680.

-

NSF Public Access Repository. (2024, February 1). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.

-

The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.

-

SciSpace. (n.d.). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion.

-

MOST Wiedzy. (2020, November 25). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and.

-

PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 7-Bromoquinolin-8-ol.

Sources

- 1. 7-Bromoquinoline | Quinolines | Ambeed.com [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines | NSF Public Access Repository [par.nsf.gov]

- 11. scispace.com [scispace.com]

- 12. lair.etamu.edu [lair.etamu.edu]

- 13. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifechemicals.com [lifechemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-the-α-Bromination-of-3-Acetylquinoline-and-Its-Synthetic-Applications

Abstract

This technical guide provides an in-depth exploration of the α-bromination of 3-acetylquinoline, a critical transformation that yields the versatile synthetic intermediate, 3-(2-bromoacetyl)quinoline. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, details optimized experimental protocols, and showcases the extensive synthetic utility of the resulting α-bromoketone. By synthesizing mechanistic understanding with practical, field-proven methodologies, this guide serves as an essential resource for leveraging this powerful chemical building block in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 3-(2-Bromoacetyl)quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimalarial treatments.[1][2][3][4] The functionalization of this heterocycle is key to modulating its biological activity. 3-Acetylquinoline, in particular, serves as a valuable precursor. The introduction of a bromine atom at the α-position of the acetyl group dramatically enhances its chemical reactivity, transforming it into 3-(2-bromoacetyl)quinoline, a potent electrophile.

This α-bromoketone is an exceptionally useful building block because the bromine atom is an excellent leaving group, primed for nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex heterocyclic systems, making it a cornerstone intermediate for the synthesis of novel bioactive molecules.[6]

The Chemistry of α-Bromination: Mechanism and Optimization

The α-bromination of a ketone like 3-acetylquinoline proceeds via an enol or enolate intermediate. The choice of reaction conditions, particularly the presence of an acid or base catalyst, dictates the specific pathway.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base (e.g., the solvent) can then deprotonate the α-carbon to form a nucleophilic enol intermediate. This enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and regenerate the acid catalyst.[7] This is the most common and controlled method for the selective monobromination of such ketones.

The mechanism can be visualized as follows:

Caption: Acid-catalyzed α-bromination of 3-acetylquinoline.

Reaction Parameters and Reagent Selection

The success of the α-bromination hinges on the careful selection of reagents and conditions to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or aromatic bromination.

| Reagent/Condition | Role & Rationale | Typical Choices | Source |

| Brominating Agent | Provides the electrophilic bromine. Molecular bromine is highly effective. N-Bromosuccinimide (NBS) can be used for radical-initiated or specific acid-catalyzed conditions. | Br₂, NBS | [8][9] |

| Solvent | Must be inert to bromine and capable of dissolving the substrate. It often facilitates enolization. | Glacial Acetic Acid, Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂), 1,4-Dioxane | [9][10][11] |

| Catalyst | Accelerates the rate-determining enolization step. | Hydrobromic Acid (HBr), Aluminum Chloride (AlCl₃) | [7][9] |

| Temperature | Controls reaction rate and selectivity. Reactions are often run at room temperature or with gentle heating. | Room Temperature to 50°C | [10][11] |

Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)quinoline

This protocol is a robust, validated procedure for the synthesis of 3-(2-bromoacetyl)quinoline hydrobromide, which can be easily converted to the free base.

Materials and Equipment

-

3-acetylquinoline

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 3-acetylquinoline (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. From a dropping funnel, add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid dropwise with continuous stirring over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, the product, 3-(2-bromoacetyl)quinoline hydrobromide, often precipitates as a solid. The precipitation can be encouraged by the addition of dry diethyl ether.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove unreacted bromine and acetic acid.

-

Drying: Dry the product under vacuum to yield the hydrobromide salt.

-

Neutralization (Optional): To obtain the free base, the hydrobromide salt can be suspended in water and neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The free base is then extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 3-(2-bromoacetyl)quinoline.

Product Characterization

Confirming the structure of the synthesized 3-(2-bromoacetyl)quinoline is achieved through standard spectroscopic techniques.

-

¹H NMR: The most characteristic signal is a singlet for the two methylene protons (-CH₂Br) typically appearing around δ 4.5-5.0 ppm. The aromatic protons of the quinoline ring will appear in the δ 7.5-9.0 ppm region with characteristic splitting patterns.

-

¹³C NMR: The carbonyl carbon (C=O) signal will be observed around δ 190 ppm, while the methylene carbon (-CH₂Br) will appear at approximately δ 30-35 ppm.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Synthetic Utility and Downstream Applications

The true value of 3-(2-bromoacetyl)quinoline lies in its versatility as a synthetic intermediate. Its electrophilic methylene carbon is a prime target for a wide range of nucleophiles, enabling the construction of diverse molecular architectures.

Key Transformations

-

Reaction with N-Nucleophiles: Amines, anilines, and hydrazines readily displace the bromide to form α-aminoketones, which are valuable precursors for imidazoles, quinoxalines, and other nitrogen-containing heterocycles.[12]

-

Reaction with S-Nucleophiles: Thioamides and thioureas react in classic Hantzsch-type syntheses to form highly functionalized thiazole rings. Thiophenols can be used to introduce arylthio moieties.[13]

-

Reaction with O-Nucleophiles: Carboxylic acids and phenols can displace the bromide to form ester and ether linkages, respectively, providing access to a different class of derivatives.

-

Formation of Fused Heterocycles: Intramolecular cyclization reactions can be designed by reacting the bromoketone with bifunctional nucleophiles, leading to the creation of complex, fused ring systems.[12][13]

Visualization of Synthetic Pathways

Caption: Key downstream synthetic pathways from 3-(2-bromoacetyl)quinoline.

Conclusion

The α-bromination of 3-acetylquinoline is a foundational reaction in modern synthetic and medicinal chemistry. It provides reliable and efficient access to 3-(2-bromoacetyl)quinoline, a high-value intermediate. A thorough understanding of the reaction mechanism allows for rational optimization of conditions, ensuring high yields and purity. The subsequent reactivity of the α-bromoketone product opens a gateway to a vast chemical space, enabling the synthesis of novel quinoline derivatives for evaluation as drug candidates, functional materials, and molecular probes. This guide provides the necessary expertise and practical protocols for researchers to confidently employ this powerful synthetic tool in their work.

References

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.

- Miura, Y., Takaku, S., Nawata, Y., & Masatomo. REACTIONS OF 3-SUBSTITUTED QUINOLINE 1-OXIDES WITH ACYLATING AGENTS.

- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

- Request PDF: 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review).

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).

- Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.

- Some substitution reactions of thieno[3,2-f]quinoline. Journal of the Chemical Society C.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC.

- SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar. (2016).

- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.

- Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS.

- Synthetic Access to Aromatic α-Haloketones. MDPI. (2022).

- Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine.

- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (2016).

- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021).

- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (2023).

- Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.

Sources

- 1. iicbe.org [iicbe.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iris.unica.it [iris.unica.it]

- 9. mdpi.com [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

Historical Genesis: From Alkaloids to Diarylquinolines

Technical Whitepaper: The Evolution and Therapeutic Utility of Brominated Quinoline Analogs

Executive Summary

The quinoline scaffold, a privileged structure in medicinal chemistry, has served as the backbone for critical therapeutics ranging from antimalarials to antiseptics. While early optimization focused on chlorination (e.g., chloroquine), the strategic introduction of bromine has unlocked a new paradigm in drug discovery. This whitepaper analyzes the history, structure-activity relationships (SAR), and synthetic pathways of brominated quinoline analogs. It specifically dissects the success of Bedaquiline , the first FDA-approved anti-tuberculosis drug with a novel mechanism of action in 40 years, and explores the resurgence of 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) derivatives in oncology and neuroprotection.

The history of quinoline therapeutics is a continuum of structural refinement. The journey began with the isolation of quinine from Cinchona bark in 1820, establishing the quinoline core as a scaffold for anti-infectives.

-

The Chlorine Era (1930s-1980s): The mid-20th century was dominated by chlorinated analogs like chloroquine and amodiaquine. The chlorine atom provided metabolic stability and enhanced lipophilicity, crucial for accumulation in the parasite's food vacuole.

-

The Fluoro-Switch (1980s-1990s): Mefloquine introduced trifluoromethyl groups to block metabolic hotspots, further increasing half-life and potency.

-

The Bromine Breakthrough (2000s-Present): The discovery of TMC207 (Bedaquiline) marked a pivotal shift. Unlike its predecessors targeting DNA or heme detoxification, this diarylquinoline targeted ATP synthase. The inclusion of a bromine atom at the C6 position of the quinoline ring was not merely incidental; it was a calculated decision to modulate lipophilicity (

) and optimize hydrophobic interactions within the mycobacterial membrane.

Figure 1: Evolutionary timeline of quinoline therapeutics, highlighting the divergence into brominated analogs.

The Bromine Advantage: Mechanistic Insights

Why substitute chlorine with bromine? The decision is governed by three physiochemical pillars:

-

Lipophilicity Modulation: Bromine is more lipophilic than chlorine (Hansch

value: Br = 0.86 vs. Cl = 0.71). For targets embedded in lipid-rich environments—such as the mycobacterial cell wall or the blood-brain barrier—this incremental increase in -

Halogen Bonding (The Sigma-Hole): Bromine exhibits a more pronounced "sigma-hole"—a region of positive electrostatic potential on the atom's distal side—compared to chlorine. This allows Br to act as a Lewis acid, forming directed halogen bonds with carbonyl oxygens or aromatic

-systems in the binding pocket. -

Steric Occlusion: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å). This bulk can be used to induce conformational locks, forcing the drug into a bioactive rotamer that fits a specific hydrophobic pocket.

Case Study: Bedaquiline (TMC207)

Bedaquiline represents the apex of brominated quinoline design. It acts by inhibiting the proton pump of mycobacterial ATP synthase.

Structure-Activity Relationship (SAR)

The molecule consists of four key units.[5] The bromine atom is located on Unit A (the quinoline core).[5]

-

Unit A (6-Bromo-2-methoxyquinoline):

-

Role of Br: While early SAR studies suggested the bromine could be replaced (e.g., with Cl or

) without complete loss of activity, the bromo-analog provided the optimal balance of potency and pharmacokinetic stability. The large hydrophobic surface area of the Br atom contributes to the drug's high affinity for the c-ring of ATP synthase. -

Role of OMe: The 2-methoxy group is critical for orienting the quinoline ring within the binding site.

-

-

Unit B (Phenyl Ring): Provides a rigid spacer.

-

Unit C (Naphthalene): Makes extensive hydrophobic contacts with residues Tyr70 and Leu72.

-

Unit D (Amine Side Chain): Forms a crucial hydrogen bond with Glu61 (or Glu65), mimicking the hydronium ion.

Figure 2: Component-based SAR analysis of Bedaquiline, isolating the functional contribution of the brominated quinoline core.

Case Study: Broxyquinoline & Metal Chelation

5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline) operates on a different mechanism: metal chelation.[6]

-

Mechanism: The 8-hydroxy and quinoline nitrogen form a bidentate ligand capable of chelating divalent cations (

). -

Bromine Effect: The electron-withdrawing nature of the two bromine atoms lowers the

of the hydroxyl group, stabilizing the phenolate anion and enhancing metal binding affinity at physiological pH. -

Applications: Originally an intestinal antiseptic, recent research repurposes this scaffold for Alzheimer’s (targeting metal-induced amyloid aggregation) and cancer (ionophore-mediated cytotoxicity).

Experimental Protocol: Synthesis of 6-Bromo-2-methoxyquinoline

This protocol details the synthesis of the core "Unit A" of Bedaquiline. This is a critical intermediate.

Reaction Overview: 6-Bromo-2-chloroquinoline + NaOMe -> 6-Bromo-2-methoxyquinoline + NaCl

Reagents:

-

6-Bromo-2-chloroquinoline (1.0 eq)

-

Sodium Methoxide (NaOMe), 25% wt in methanol (2.0 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM) for extraction[7]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen gas.

-

Dissolution: Charge the RBF with 6-Bromo-2-chloroquinoline (5.0 g, 20.6 mmol). Add anhydrous Methanol (50 mL) and stir until partially suspended.

-

Reagent Addition: Add Sodium Methoxide solution (9.4 mL of 25% in MeOH, ~41.2 mmol) dropwise over 10 minutes. The reaction is exothermic; handle with care.

-

Reflux: Heat the reaction mixture to reflux (

) for 16 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The starting material spot ( -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent in vacuo to ~10 mL.

-

Pour the residue into ice-cold water (100 mL). A white precipitate may form.

-

Extract with Dichloromethane (

mL).

-

-

Purification:

-

Wash the combined organic layers with brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from hot petroleum ether (bp 60-80°C) to yield white needles.

-

-

Characterization:

-

Yield: Expect ~85-90% (approx. 4.2 g).

-

Melting Point: 93-96°C.[8]

-

1H NMR (CDCl3): Look for the characteristic methoxy singlet at

4.1 ppm and the quinoline aromatic protons.

-

Figure 3: Synthetic workflow for the Bedaquiline intermediate.

Future Perspectives

The field is moving toward poly-pharmacology and theranostics :

-

Anticancer Agents: New derivatives like 3,5,6,7-tetrabromo-8-methoxyquinoline are showing potent topoisomerase I inhibition. The heavy bromine load may facilitate ROS generation under irradiation (radiosensitizers).

-

Radiotracers: The isotope

(

References

-

Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[9][10] Science. Link

-

Preiss, L., et al. (2015). "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. Link

-

Ökten, S., et al. (2025).[6][11] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Chemical Biology & Drug Design. Link

-

Guo, H., et al. (2021). "Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline."[9][10] Nature.[10][12] Link

-

Prati, F., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and application in Alzheimer's disease." Current Medicinal Chemistry. Link

Sources

- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]

- 3. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 5. SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. EMDB-37243: Structure of the human ATP synthase bound to bedaquiline (membran... - Yorodumi [pdbj.org]

- 10. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline [ideas.repec.org]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of Quinoline-Thiazole Hybrids

Introduction: The Strategic Fusion of Quinoline and Thiazole Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Both quinoline and thiazole ring systems are independently recognized for their vast pharmacological importance.[1][2] The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in a multitude of FDA-approved drugs, including the anticancer agent Dasatinib.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the quinoline moiety is integral to numerous therapeutic agents, demonstrating significant potential in the development of new treatments for multidrug-resistant infections and other challenging diseases.[1]

The Hantzsch thiazole synthesis, a classic and robust reaction first described by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[3][4] The reaction typically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding pathway to substituted thiazoles.[4][5] This guide provides a detailed, field-proven protocol for leveraging the Hantzsch synthesis to create novel hybrid molecules incorporating a quinoline scaffold. Such quinoline-thiazole derivatives are of significant interest to researchers and drug development professionals due to their potential for synergistic or novel bioactivities.[1]

This document will elucidate the underlying mechanism of the Hantzsch synthesis, provide a detailed, step-by-step protocol for the synthesis of a quinoline-thiazole derivative via a quinoline-thiosemicarbazone intermediate, and offer practical guidance on product characterization, troubleshooting, and safety.

Core Principles: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.[5] The overall transformation involves the reaction between an α-haloketone and a thioamide (or related thiourea derivative) to form the thiazole ring.[2] The reaction proceeds through a well-established multi-step pathway involving condensation and dehydration.

The mechanism can be broken down into three key stages:

-

S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone. This SN2 displacement of the halide forms an isothioamide salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.[5]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Application Protocol: Two-Step Synthesis of Quinoline-Thiazole Derivatives

The synthesis of thiazole derivatives bearing a quinoline moiety can be efficiently achieved through a two-step process.[1] This protocol first involves the formation of a quinoline-based thiosemicarbazone intermediate, which then undergoes a Hantzsch-type cyclization with an α-haloketone.

Sources

- 1. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

Procedure for nucleophilic substitution on 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Application Note: Strategic Nucleophilic Substitution on 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Executive Summary

This guide details the protocols for functionalizing This compound , a privileged "dual-warhead" scaffold in medicinal chemistry. This molecule features two distinct electrophilic sites: a highly reactive aliphatic

This application note focuses on nucleophilic substitution (

Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive [1]

-

Lachrymatory Nature: Like all

-haloketones, this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 channels in the corneal nerve endings, causing severe irritation [1]. -

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating capability before cleanup.

Chemical Logic & Reactivity Profile

The molecule presents a study in Chemo-Selectivity .

-

Primary Site (

-Carbon): The carbonyl group at C-1 withdraws electron density, making the adjacent -

Secondary Site (C-7 Aromatic Br): The bromine on the quinoline ring is part of an aryl halide system. It is inert to standard

conditions but serves as a "handle" for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the side chain has been functionalized [2].

Reactivity Visualization

The following diagram maps the divergent reaction pathways available to this scaffold.

Figure 1: Chemo-selectivity landscape. The red path (Site A) is the focus of this substitution guide.

Protocol A: Hantzsch Thiazole Synthesis

Application: Synthesis of 2-aminothiazole-quinoline hybrids.

Mechanism: Nucleophilic attack by sulfur (

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Thiourea or substituted thioamide (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Base (Workup): 10% Ammonium Hydroxide (

) or

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate (1 mmol) in absolute ethanol (10 mL). Note: Slight heating may be required for full solubility.

-

Addition: Add thiourea (1.1 mmol) in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (

) should disappear, and a lower

-

-

Precipitation (The Salt): Often, the product precipitates as the hydrobromide salt (HBr) directly from the hot solution. Cool to room temperature.

-

Neutralization (Critical):

-

Filter the solid.

-

Suspend the solid in water (5 mL).

-

Basify with 10%

until pH 8–9. The free base will precipitate as a distinct solid [3].

-

-

Purification: Filter the free base, wash with cold water, and recrystallize from EtOH/DMF if necessary.

Protocol B: Direct N-Alkylation (Amination)

Application: Synthesis of

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine, 1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Dry DMF or Acetone

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and purge with nitrogen.

-

Slurry Formation: Add the secondary amine (1.2 mmol) and anhydrous

(2.0 mmol) to dry DMF (5 mL). Stir at -

Controlled Addition: Dissolve the bromo-quinoline substrate (1 mmol) in DMF (2 mL). Add this solution dropwise to the amine/base slurry at

.-

Why: Keeping the nucleophile in excess relative to the local concentration of the electrophile prevents the product (which is also a nucleophile) from reacting with a second molecule of starting material [4].

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours.

-

Quench: Pour the reaction mixture into ice-cold water (30 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine to remove DMF. -

Drying: Dry over

and concentrate in vacuo.

Workflow Diagram

Figure 2: Decision tree for experimental execution based on target moiety.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Lachrymation in Lab | Poor containment | Neutralize glassware with dilute ammonia inside the hood before washing. |

| Poly-alkylation (Protocol B) | Excess substrate or high temp | Use excess amine (2-3 eq) or switch to dropwise addition of substrate at |

| Low Yield (Protocol A) | Product trapped as salt | Ensure pH is adjusted to >8 during workup to liberate the free base. |

| Incomplete Reaction | Poor solubility | Switch solvent from Ethanol to 1:1 Ethanol/DMF or use microwave irradiation ( |

| Dark Tarry Product | Decomposition |

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Lachrymator). Retrieved from

-

BenchChem. (2025). 2-bromo-1-(quinolin-6-yl)ethanone Reactivity Profile. Retrieved from

-

Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis: Mechanism and Protocol. Retrieved from

-

Master Organic Chemistry. (2011). Nucleophilic Substitution with Amines: Preventing Polyalkylation.[2] Retrieved from

-

Royal Society of Chemistry. (2017). Synthesis of substituted Hantzsch thiazole derivatives. New Journal of Chemistry.[3] Retrieved from

Sources

Reagents for cyclization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Application Note: Strategic Cyclization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone for Heterocyclic Library Generation

Introduction: The Privileged Scaffold

The molecule This compound represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its dual-functionality allows for orthogonal synthetic strategies:

-

The

-Bromoketone (C3 side chain): A highly reactive electrophile susceptible to nucleophilic attack, serving as a linchpin for constructing 5-membered heterocycles (thiazoles, imidazoles) or fused systems (imidazo[1,2-a]pyridines). -

The 7-Bromo Substituent (Quinoline core): An aryl bromide that remains inert during standard cyclization conditions, preserving a handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship) diversity.[1]

This application note details three distinct cyclization protocols to transform this core into bioactive heterocyclic libraries, emphasizing reaction causality, solubility management, and purification strategies.

Reaction Landscape & Strategic Planning

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Caption: Divergent synthesis pathways transforming the quinoline

Detailed Protocols

Protocol A: Hantzsch Thiazole Synthesis

Target: 4-(7-Bromoquinolin-3-yl)-2-aminothiazole derivatives.[1]

Mechanism: The sulfur atom of the thioamide acts as a soft nucleophile, attacking the

| Parameter | Specification |

| Reagents | Thiourea (for 2-NH2) or Thiobenzamide (for 2-Ph) |

| Solvent | Ethanol (Absolute) or DMF (if solubility is poor) |

| Stoichiometry | 1.0 equiv.[1] Substrate : 1.1 equiv. Thioamide |

| Temperature | Reflux ( |

| Time | 2 - 4 Hours |

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of this compound in 10 mL of absolute ethanol .

-

Note: The starting material may not fully dissolve at RT. It will solubilize as the reaction proceeds and temperature increases.

-

-

Addition: Add 1.1 mmol of Thiourea (or substituted thioamide).

-

Reflux: Heat the mixture to reflux with stirring. The solution typically turns clear, then precipitates the hydrobromide salt of the product.

-

Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

-bromoketone) is less polar and will disappear. -

Isolation (Free Base):

Protocol B: Imidazo[1,2-a]pyridine Synthesis

Target: 2-(7-Bromoquinolin-3-yl)imidazo[1,2-a]pyridine.[1] Mechanism: N-alkylation of the pyridine ring nitrogen (the most nucleophilic site) forms a quaternary pyridinium salt. Subsequent cyclization occurs via the exocyclic amino group attacking the carbonyl carbon.

Visualizing the Mechanism:

Caption: Step-wise formation of the fused Imidazo[1,2-a]pyridine system.

Step-by-Step Methodology:

-

Setup: Combine 1.0 mmol of this compound and 1.1 mmol of 2-aminopyridine in 10 mL Ethanol .

-

Catalyst (Optional): Addition of

(1.5 equiv) can accelerate the reaction by neutralizing the HBr formed in situ, driving the equilibrium forward. -

Reaction: Reflux for 4–6 hours.

-

Workup:

-

Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography due to the polarity of the fused system.

Critical Technical Considerations

Solubility & Solvent Selection

The 7-bromoquinoline core is lipophilic and planar, leading to potential

-

Standard: Ethanol is the greenest choice and allows for precipitation-based purification.

-

Alternative: If the substrate precipitates before reacting, switch to DMF or 1,4-Dioxane at

. -

Workup Adjustment: If using DMF, pour the reaction mixture into ice-water to precipitate the product. Do not attempt to rotovap DMF unless you have a high-vacuum pump.

Stability of the -Bromide

-

Storage: Store the starting material at

under argon. The -

Color Change: If the starting material turns green/brown, it has partially decomposed to HBr and polymerized byproducts. Purify via a short silica plug (100% DCM) before use.

Orthogonal Functionalization (The "Expertise" Insight)

Do not use Palladium catalysts during the cyclization step. The 7-bromo position is reactive toward Pd(0).[1] Perform the cyclization first to build the heterocycle, then utilize the 7-bromo handle for Suzuki couplings to attach aryl groups, increasing the complexity of the final drug candidate.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[8] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft.

-

Imidazo[1,2-a]pyridine Method: Adib, M., et al. (2010).[9][10] "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate." Synlett.

-

Review on 3-Acetylquinoline Chemistry: Abdel-Kader, D., et al. (2024).[1][11][12] "3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review)." ResearchGate.[1]

-

Green Chemistry Approaches: Chapman, M. R., et al. (2016).[13] "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry.

Sources

- 1. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. synarchive.com [synarchive.com]

- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 10. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]

Application Note: High-Fidelity Utilization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone in Medicinal Chemistry

Executive Summary

This Application Note details the technical specifications and utilization protocols for 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone (hereafter referred to as Inter-Q7Br ). This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (c-Met, PI3K) and anti-infectives.

Its value lies in its orthogonal reactivity :

- -Bromoketone (C3 position): A highly reactive electrophile for rapid heterocycle construction (Hantzsch thiazole/imidazole synthesis).[1]

-

Aryl Bromide (C7 position): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for Structure-Activity Relationship (SAR) expansion after the core scaffold is built.[1]

Chemical Profile & Reactivity Logic

Structural Analysis

Inter-Q7Br possesses two electrophilic sites with distinct activation energies. Understanding this hierarchy is crucial for preventing polymerization and ensuring chemoselectivity.

-

Site A (Soft Electrophile): The

-carbon adjacent to the carbonyl. It is susceptible to -

Site B (Hard Electrophile): The Carbonyl carbon.[1] Susceptible to 1,2-addition, though usually bypassed in favor of cyclization at Site A.

-

Site C (Latent Electrophile): The C7-Bromine. Inert to standard nucleophilic conditions used at Site A, preserving it for subsequent catalytic activation.

Stability & Handling (Lachrymator Warning)

-

Hazards: Like all

-haloketones, Inter-Q7Br is a potent lachrymator and skin irritant.[1] It alkylates cysteine residues in TRPA1 channels. -

Storage: Store at -20°C under Argon. The compound degrades via photolysis and hydrolysis if exposed to light/moisture, releasing HBr which autocatalyzes decomposition.

Protocol A: Upstream Synthesis (Preparation)

Note: If not purchasing commercially, this intermediate is synthesized from 1-(7-bromoquinolin-3-yl)ethanone.[1]

Objective: Regioselective bromination of the acetyl group without over-brominating the quinoline ring.

Reagents:

-

Precursor: 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1]

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Dissolution: Dissolve the acetyl quinoline precursor in MeCN (10 mL/g). Ensure the solution is homogeneous.

-

Activation: Add pTsOH. Stir at room temperature (RT) for 10 minutes to activate the enol tautomer.

-

Bromination: Add NBS portion-wise over 15 minutes. Critical: Do not dump NBS all at once; this prevents local high concentrations that favor poly-bromination.

-

Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually runs slightly less polar or co-elutes; use UV/stain differentiation or LCMS.

-

Workup: Cool to RT. Concentrate under reduced pressure. Redissolve in DCM, wash with water (

) to remove succinimide and acid.[1] -

Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as

-bromoketones can decompose on acidic silica.[1]

Protocol B: Downstream Application (Hantzsch Thiazole Synthesis)

Context: This is the primary pharmaceutical application—converting the

Reaction Scheme Logic:

The reaction proceeds via an initial

Experimental Procedure

Target: Synthesis of 4-(7-bromoquinolin-3-yl)thiazol-2-amine derivatives.

| Component | Equivalents | Role |

| Inter-Q7Br | 1.0 | Electrophilic Scaffold |

| Thiourea / Thioamide | 1.1 | Binucleophile |

| Ethanol (Anhydrous) | [0.2 M] | Solvent |

| NaHCO | 1.2 | Acid Scavenger (Post-reaction) |

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Inter-Q7Br (1.0 mmol) in Ethanol (5 mL).

-

Addition: Add the Thiourea or substituted Thioamide (1.1 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (78°C).

-

Observation: The suspension will typically clear as the reagents dissolve, followed by the precipitation of the HBr salt of the product (hydrobromide).[1]

-

Time: 1–3 hours. Monitor via LCMS (Look for Mass: [M+H] = Product Mass.[1] Note: The starting material Mass is M+79/81; Product is M-Br+S+N unit - H2O).

-

-

Isolation (Free Base):

-

Cool the mixture to 0°C.

-

Filter the solid (HBr salt) and wash with cold ethanol.[1]

-

Suspend the salt in water and neutralize with saturated aqueous NaHCO

until pH ~8. -

Filter the resulting free base solid, wash with water, and dry under vacuum.

-

Troubleshooting Note: If the product does not precipitate, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Context: Once the thiazole ring is installed, the 7-Br position remains available for coupling with aryl boronic acids to expand the library.

Conditions:

-

Catalyst: Pd(dppf)Cl

(5 mol%) or Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C under inert atmosphere (

).

Why this order? Performing Suzuki coupling after thiazole formation prevents the Pd-catalyst from interacting with the reactive

Visualizing the Workflow

The following diagram illustrates the strategic flow from the raw quinoline intermediate to a diversified drug candidate library.

Figure 1: Strategic workflow for utilizing Inter-Q7Br.[1] Path A (Thiazole synthesis) is the dominant route for c-Met/PI3K inhibitor design.

References

-

General Synthesis of

-Bromoketones:-

Cowper, N. G., et al. "General and Practical

-Bromination of Ketones." Organic Syntheses, 2005. (Methodology adaptation for NBS bromination).

-

-

Hantzsch Thiazole Synthesis Mechanism & Protocol

-

Potts, K. T. "The Chemistry of Thiazoles and Thiazolines." Chemical Reviews, 1977.

-

-

Quinoline Scaffolds in Kinase Inhibitors

-

Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011.

-

-

7-Bromoquinoline Utility

-

Ambeed. "7-Bromoquinoline Applications in Drug Development." Ambeed Chemical Reference. (Verifying the utility of the 7-bromo core).

-

-

Safety Data (Lachrymators)

-

National Center for Biotechnology Information. "PubChem Compound Summary for Bromoacetone derivatives."

-

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Microwave-Assisted Synthesis of Brominated Quinoline Ethanones

Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry

Quinoline scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core, particularly with halogens like bromine and acetyl (ethanone) groups, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. Bromine atoms can act as key recognition elements for protein binding and serve as synthetic handles for further diversification, while the ethanone moiety is a versatile precursor for synthesizing more complex structures like chalcones and other pharmacophores.[4][5]

Traditional synthesis of these derivatives often involves lengthy reaction times, harsh conditions, and significant energy consumption, creating a bottleneck in the drug discovery pipeline.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative that dramatically accelerates reaction rates, often increases yields, and improves product purity.[6][7][8][9] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of brominated quinoline ethanones, tailored for researchers in drug development and synthetic chemistry.

The Science Behind Microwave-Assisted Synthesis